[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate
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Overview
Description
[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate is a natural product found in Koelpinia linearis, Dorstenia, and other organisms with data available.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- The synthesis of certain isomers of N(4),N(11)-dimethyl-3,5,7,7,10,12,14,14-octamethyl-1,4,8,11-tetraazacyclotetradecane and their nickel(II) complexes have been explored. These compounds exhibit notable antifungal and antibacterial activities against phytopathogenic fungi and bacteria (Roy, Hazari, Dey, Miah, Olbrich, & Rehder, 2007).
Synthesis and Characterization of Complexes
- Rhodium(III) and Platinum(II) complexes involving an octamethyl derivative of a 14-membered tetraazamacrocycle have been synthesized and characterized. The antimicrobial activities of these ligand and metal complexes have been assessed against selected bacteria and fungi (Rabi, Paul, Hazari, Dey, Palit, Rahman, & Roy, 2022).
Anti-inflammatory Potential
- Research on esculentoside B, a natural compound with a complex molecular structure, shows it inhibits the inflammatory response by inactivating NF‐κB and p‐JNK pathways in LPS‐treated murine macrophage cells. This suggests its potential as an anti-inflammatory agent for treating inflammation-related diseases (Abekura et al., 2019).
Rigidified Lanthanide Chelates
- Studies on polymethylated DOTA ligands and their derivatives have demonstrated the formation of sterically crowded lanthanide chelates. These compounds show promise in magnetic resonance thermometric imaging due to their unique structural properties and NMR shift characteristics (Ranganathan, Raju, Fan, Zhang, Tweedle, Desreux, & Jacques, 2002).
Synthesis of Chemically Modified Macrocycles
- The synthesis of a new di-N-cyanoethylated tetraaza macrocycle containing eight C-methyl groups and its nickel(II) complex has been achieved. The properties of this complex, such as its unusually long wavelength d-d transition band, highlight the effects of the N-cyanoethyl and C-methyl groups on its chemical characteristics (Kang, Ryu, & Kim, 2002).
Properties
Molecular Formula |
C32H52O2 |
---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-21(33)34-26-13-17-30(7)22(28(26,4)5)11-15-31(8)23-10-14-29(6)19-18-27(2,3)20-25(29)32(23,9)16-12-24(30)31/h10,22,24-26H,11-20H2,1-9H3/t22-,24+,25+,26-,29-,30-,31-,32?/m0/s1 |
InChI Key |
YWJGYBXHXATAQY-MZVVBVDXSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CCC4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C)(C)C)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C |
Synonyms |
friedoolean-14-en-3-yl acetate taraxerol acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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